2,9-Dinitro-9-propyl-9h-fluorene
Description
Fundamental Structural Frameworks and Key Derivatizations of Fluorene (B118485) Compounds in Contemporary Research
The fluorene molecule, with the chemical formula (C₆H₄)₂CH₂, consists of two benzene (B151609) rings fused to a central five-membered ring. wikipedia.org This tricyclic structure is nearly planar and possesses a highly conjugated π-electron system, which is the source of its characteristic fluorescence. taylorandfrancis.com The reactivity of the fluorene scaffold is concentrated at specific positions, primarily the C2, C7, and C9 carbons, making these sites prime targets for chemical modification. mdpi.com
Key derivatizations of the fluorene framework include:
Substitution at the C9 Position: The methylene (B1212753) bridge (C9) is the most reactive site. wikipedia.org Its weakly acidic protons can be readily removed by a base to form the nucleophilic fluorenyl anion. This anion can then react with a wide range of electrophiles, allowing for the introduction of alkyl, aryl, and other functional groups. This modification is crucial for tuning solubility, preventing aggregation, and controlling the electronic properties of fluorene-based materials. wikipedia.org
Oxidation to Fluorenone: Oxidation of the C9 position converts fluorene into fluorenone. wikipedia.org This transformation significantly alters the electronic structure, introducing an electron-withdrawing ketone group. Fluorenone itself is a key intermediate for producing other commercially useful derivatives, including nitrated compounds. wikipedia.orgresearchgate.net However, the formation of fluorenone can also be an undesirable degradation pathway in polyfluorene-based devices, as it acts as an emission quencher. researchgate.net
Substitution at C2 and C7 Positions: The C2 and C7 positions on the benzene rings are susceptible to electrophilic aromatic substitution. Functionalization at these sites is a common strategy for extending the π-conjugation of the molecule and for building up larger, more complex structures like polymers and dendrimers. researchgate.net This allows for precise control over the absorption and emission wavelengths of the resulting materials.
Polymerization: The synthesis of polyfluorenes, typically through polymerization of 2,7-dihalogenated fluorene monomers, has been a major focus of contemporary research. These polymers are valued for their high photoluminescence quantum yields and excellent charge transport characteristics, making them central to the field of organic electronics. researchgate.net
These derivatization strategies have enabled researchers to design and synthesize a vast library of fluorene compounds with tailored properties for specific applications, from hole-transporting materials in solar cells to fluorescent probes in biological imaging. mdpi.comresearchgate.net
Rationale for Investigating 2,9-Dinitro-9-propyl-9H-fluorene: Unique Substitution Patterns and Potential for Advanced Chemical Studies
The specific compound this compound (C₁₆H₁₄N₂O₄) represents a deliberate and strategic modification of the basic fluorene scaffold. sigmaaldrich.com While detailed research dedicated solely to this molecule is not widely present in publicly accessible literature, the rationale for its synthesis and study can be inferred from the known effects of its constituent functional groups.
The investigation of this molecule is driven by its unique substitution pattern:
Disubstitution with Nitro Groups: The presence of two nitro (NO₂) groups, powerful electron-withdrawing groups, at the C2 and C9 positions is expected to dramatically influence the molecule's electronic properties. Nitrated aromatic compounds are often studied for their applications in energetic materials, nonlinear optics, and as electron-acceptor units in charge-transfer complexes. For instance, 2,7-dinitro-9-fluorenone (B1213979) is known to be a photoconducting material. nih.gov The placement of nitro groups on the fluorene framework would lower the energy levels of the molecular orbitals, potentially creating a material with strong electron-accepting capabilities.
Alkylation at the C9 Position: The introduction of a propyl group at the C9 position serves two critical functions. Firstly, it saturates this reactive site, thereby preventing oxidation to the corresponding fluorenone. researchgate.net This enhances the chemical stability of the molecule, a desirable trait for materials intended for long-term use in electronic devices. Secondly, the alkyl chain disrupts the planarity and close packing that can occur in fluorene derivatives, which can improve solubility in organic solvents and influence the morphology in the solid state.
Combined Electronic and Steric Effects: The combination of electron-withdrawing nitro groups and a sterically demanding propyl group at the C9-bridge creates a molecule with a fixed, non-planar geometry and distinct electronic character. This specific architecture prevents the formation of the C9 anion and locks the molecule into a particular conformation.
The academic interest in this compound likely stems from a desire to understand the fundamental structure-property relationships in multifunctional fluorene derivatives. Studies on this compound could provide valuable insights into how the interplay between electronic and steric modifications governs the photophysical, electrochemical, and material properties of the fluorene core, paving the way for the design of new, highly specialized materials for advanced chemical applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66009-01-6 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2,9-dinitro-9-propylfluorene |
InChI |
InChI=1S/C16H14N2O4/c1-2-9-16(18(21)22)14-6-4-3-5-12(14)13-8-7-11(17(19)20)10-15(13)16/h3-8,10H,2,9H2,1H3 |
InChI Key |
HBZNMTIZYWWENA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,9 Dinitro 9 Propyl 9h Fluorene
Reactivity of Nitro Substituents within Fluorene (B118485) Systems
The presence of nitro (-NO₂) groups on the fluorene backbone dramatically influences the electronic properties and reactivity of the molecule. These strong electron-withdrawing groups are pivotal in defining the chemical behavior of compounds like 2,9-Dinitro-9-propyl-9H-fluorene.
Nitrofluorenes are well-established as potent electron acceptors, a characteristic that is central to their application in materials science, particularly in organic electronics. rsc.orgnih.govontosight.ai The introduction of one or more nitro groups to the fluorene core significantly lowers the energy levels of the frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This enhanced electron-accepting ability is a direct consequence of the electron-withdrawing nature of the nitro substituents.
The redox behavior of nitrofluorene derivatives has been extensively studied using techniques like cyclic voltammetry (CV). These studies reveal that nitrofluorenes can undergo reversible one-electron reductions to form stable radical anions. epa.govresearchgate.net The number and position of the nitro groups directly correlate with the reduction potentials; more nitro groups lead to a more easily reduced compound. For instance, cyclic voltammetry experiments on various nitrofluorene derivatives show distinct, reversible reduction waves corresponding to the formation of the radical anion (A → A•⁻) and, in some cases, a dianion (A•⁻ → A²⁻). epa.govresearchgate.net The rates of nitroreduction, which can be a crucial step in the metabolic activation of some nitro compounds, increase with the number of nitro groups and with oxidation at the C9 position. nih.gov
Research has demonstrated that increasing the number of nitro groups from two to four on a fluorene acceptor deepens the frontier orbital levels and reduces the HOMO-LUMO gap. rsc.org This tuning of electronic properties is critical for designing materials with specific charge-transport characteristics.
Table 1: Redox Potentials of Selected Nitrofluorene Acceptors
| Compound | E¹ (V) | E² (V) | E³ (V) |
|---|---|---|---|
| 2,7-Dicyano-4,5-dinitro-9-dicyanomethylenefluorene | -0.06 | -0.37 | -1.13 |
| 2,7-Dicyano-4,5-dinitro-9-fluorenone | +0.02 | -0.32 | -1.03 |
Data sourced from cyclic voltammetry experiments, showing reversible one-electron redox waves characteristic of strong electron acceptors. researchgate.net
The electron-deficient nature of the aromatic rings in nitrofluorenes makes them susceptible to nucleophilic aromatic substitution (S_NAr). This reaction pathway is a cornerstone of aromatic chemistry, where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The S_NAr mechanism is particularly favored when strong electron-withdrawing groups, such as nitro groups, are positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com
In the case of this compound, the nitro group at the C2 position activates the fluorene ring system for nucleophilic attack. While the propyl group at C9 is not a typical leaving group, if a suitable leaving group (e.g., a halide) were present at positions like C7 or C4, the 2-nitro group would facilitate its displacement by a strong nucleophile. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form the stabilized carbanion intermediate, followed by the elimination of the leaving group to restore aromaticity. youtube.com The presence of multiple nitro groups further enhances the ring's electrophilicity, making such substitution reactions even more facile. rsc.org
Transformations at the C9-Propyl Fluorene Moiety
The C9 position of fluorene is a unique and highly reactive site. The introduction of a propyl group at this position fundamentally alters the molecule's reactivity compared to the parent fluorene.
The most significant influence of the C9-propyl group is the removal of the acidic protons present at the C9 methylene (B1212753) bridge of an unsubstituted fluorene. wikipedia.org The parent fluorene has a pKₐ of about 22.6 in DMSO, allowing for easy deprotonation to form the intensely colored, aromatic fluorenyl anion. wikipedia.org This anion is a potent nucleophile, and its formation is the basis for many derivatization strategies at the C9 position. By substituting this position with a propyl group, this pathway of reactivity is blocked.
The propyl group also introduces steric hindrance around the C9 position, which can influence the approach of reagents and the conformation of the molecule. Furthermore, modifications at the C9 position are known to significantly impact the physicochemical properties of fluorene derivatives. mdpi.comnih.gov Studies on related systems show that changing the substituent at C9 affects absorption and emission properties and can alter electrochemical characteristics, such as the energy gap and oxidation potential. mdpi.comnih.govresearchgate.net While the propyl group is electronically considered a weak electron-donating group via induction, its primary impact on the reactivity of the this compound system is the elimination of C9-anion chemistry.
With the C9 position already occupied by a propyl group, derivatization strategies must differ from those used for unsubstituted fluorene. The Knoevenagel condensation, a common reaction for modifying the C9 position, is not applicable as it requires the presence of an active methylene group. mdpi.comnih.gov
However, several other strategies can be envisioned for further functionalization:
Reactions on the Propyl Group: The aliphatic propyl chain itself can be a site for functionalization. Free-radical halogenation, for example, could introduce a halide onto the propyl group, which could then be used in subsequent nucleophilic substitution or elimination reactions to introduce a variety of functional groups.
Metal-Catalyzed Reactions: Advanced synthetic methods could potentially be employed. For instance, C-H activation strategies, though challenging on an unactivated sp³ carbon, are a rapidly developing field that could enable direct functionalization of the propyl chain.
Synthesis of Precursors: A versatile approach involves the synthesis of fluorene derivatives with a functional handle already at the C9 position. For example, starting with 9-fluorenone, reaction with a propyl Grignard reagent would yield 9-propyl-9-fluorenol. This hydroxyl group can then be subjected to a wide range of transformations. Similarly, boron trifluoride-catalyzed reactions of 9-alkynyl-9H-fluoren-9-ols have been used to synthesize highly functionalized 9-substituted fluorene derivatives. thieme-connect.de This highlights that installing a reactive group alongside the desired alkyl chain is a powerful strategy for accessing diverse structures.
Charge Transfer Complex Formation with this compound
The strong electron-accepting nature of dinitrofluorene systems makes them excellent candidates for forming charge-transfer (CTC) complexes. researchgate.netrsc.org These complexes are formed through non-covalent interactions between an electron-donor molecule and an electron-acceptor molecule. nih.gov
In such a complex, this compound would serve as the π-electron acceptor. The formation and stability of the CTC are governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the LUMO of the acceptor. nih.gov The low-lying LUMO of the dinitrofluorene derivative, a result of its powerful electron-withdrawing nitro groups, facilitates a strong interaction with a suitable electron donor, such as polycyclic aromatic hydrocarbons (e.g., anthracene), tetrathiafulvalene (B1198394) (TTF), or carbazole (B46965) derivatives. researchgate.netrsc.org
The formation of these complexes is often accompanied by the appearance of a new, long-wavelength absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. rsc.org This band corresponds to the energy of the charge-transfer transition. The equilibrium constants for CTC formation are influenced by both electronic and steric factors. rsc.org X-ray crystallographic studies of related fluorene-based CTCs have revealed characteristic stacked structures of alternating donor and acceptor molecules. researchgate.netresearchgate.net
Table 2: Key Components in Charge Transfer Complexes
| Component | Role | Examples |
|---|---|---|
| Electron Acceptor | Possesses low-energy LUMO | This compound, 1,3,6-Trinitro-9,10-phenanthrenequinone nih.gov, Tetracyanoquinodimethane (TCNQ) |
| Electron Donor | Possesses high-energy HOMO | Anthracene rsc.org, Tetrathiafulvalene (TTF) researchgate.netresearchgate.net, N-propylcarbazole researchgate.net, Pyrene |
Analysis of Donor-Acceptor Interactions in Solution and Solid State
The electron-withdrawing nature of the two nitro groups in this compound makes it a potent electron acceptor. This property drives its interaction with various electron-donating molecules, leading to the formation of donor-acceptor (D-A) or charge-transfer (CT) complexes. These interactions can be observed and characterized in both solution and the solid state through various spectroscopic and analytical techniques.
In solution, the formation of a charge-transfer complex between an electron donor and this compound is often accompanied by the appearance of a new, broad absorption band in the visible or near-infrared region of the electronic spectrum. This band, which is absent in the spectra of the individual donor and acceptor molecules, corresponds to the energy of the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The position and intensity of this charge-transfer band can provide valuable information about the strength of the D-A interaction.
In the solid state, donor-acceptor interactions dictate the crystal packing and can lead to the formation of distinct crystalline structures with interesting properties. X-ray crystallography is a powerful tool for elucidating the precise geometry of these complexes, including the intermolecular distances and orientations of the donor and acceptor molecules. These structural details are crucial for understanding the extent of charge transfer and the resulting electronic and optical properties of the material.
While specific experimental data for this compound is not extensively documented in publicly available literature, the behavior of analogous dinitrofluorene derivatives provides a framework for understanding its potential interactions. For instance, related fluorene acceptors have been shown to form 1:1 charge-transfer complexes with donors like N-propylcarbazole in solution. researchgate.net The stability and electronic properties of these complexes are influenced by the specific substitution pattern on the fluorene core.
| Interaction Parameter | Description | Typical Method of Determination |
| Association Constant (Ka) | A measure of the equilibrium between the free donor and acceptor molecules and the D-A complex in solution. | UV-Vis Spectroscopy (Benesi-Hildebrand plot) |
| Charge-Transfer Band (λCT) | The wavelength of maximum absorption of the charge-transfer transition. | UV-Vis-NIR Spectroscopy |
| Molar Extinction Coefficient (εCT) | A measure of the intensity of the charge-transfer absorption. | UV-Vis Spectroscopy |
| Intermolecular Distance | The distance between the planes of the donor and acceptor molecules in the solid state. | X-ray Crystallography |
Electronic and Structural Manifestations of Intermolecular Charge Transfer
Intermolecular charge transfer from a donor molecule to this compound results in significant changes to the electronic and structural properties of both molecules. In the ground state, the charge transfer is typically partial, leading to a polarized complex. However, upon photoexcitation at the charge-transfer wavelength, a more complete transfer of an electron can occur, generating a radical ion pair.
The degree of charge transfer in the ground state can be estimated using computational methods, such as Density Functional Theory (DFT), which can calculate the partial charges on the donor and acceptor moieties within the complex. nih.gov Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, can also provide evidence of charge transfer through shifts in the vibrational frequencies of specific functional groups, like the nitro groups, upon complexation.
Structurally, the formation of a charge-transfer complex often leads to a co-facial arrangement of the donor and acceptor molecules, maximizing the overlap between their π-systems. This can result in the formation of alternating stacks of donor and acceptor molecules in the solid state, a common motif in organic conductors and other electronic materials. researchgate.net The planarity of the fluorene system, modified by the substituents, plays a crucial role in facilitating this stacking.
| Manifestation | Description | Technique for Observation |
| Electronic | ||
| Bathochromic Shift | A shift of absorption bands to longer wavelengths (red shift) upon complexation. | UV-Vis Spectroscopy |
| Appearance of New Bands | Formation of a distinct charge-transfer absorption band. | UV-Vis-NIR Spectroscopy |
| Changes in Redox Potentials | The oxidation potential of the donor and the reduction potential of the acceptor are shifted upon complexation. | Cyclic Voltammetry |
| Structural | ||
| Altered Bond Lengths | Slight changes in the bond lengths within the donor and acceptor molecules upon complexation. | X-ray Crystallography |
| Defined Intermolecular Geometry | Specific orientation and distance between donor and acceptor molecules in the crystal lattice. | X-ray Crystallography |
| Vibrational Frequency Shifts | Shifts in the stretching frequencies of key functional groups (e.g., nitro groups) due to changes in electron density. | Infrared (IR) and Raman Spectroscopy |
Examination of Other Reactive Sites and Selective Chemical Transformations
Beyond its role as an electron acceptor, the this compound molecule possesses other reactive sites that can be targeted for selective chemical transformations. The fluorene ring system, the nitro groups, and the C9-propyl group all offer potential for chemical modification.
The methylene bridge at the C9 position is a known site of reactivity in fluorene and its derivatives. For instance, the C9 position can be deprotonated by a strong base to form a fluorenyl anion, which can then act as a nucleophile in various reactions. However, in this compound, the presence of the propyl group already at this position precludes this specific reaction pathway unless the propyl group can be cleaved. The C9 position is also susceptible to oxidation, which can lead to the corresponding fluorenone derivative. The aerobic oxidation of 9H-fluorenes to 9-fluorenones is a known transformation. rsc.org
The nitro groups themselves are versatile functional groups that can undergo a range of chemical transformations. A common reaction of aromatic nitro compounds is their reduction to the corresponding amino groups. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or metals in acidic media. The resulting amino-fluorene derivatives are valuable intermediates in the synthesis of more complex molecules, including dyes and pharmaceuticals. Selective reduction of one nitro group over the other could potentially be achieved by carefully controlling the reaction conditions.
The aromatic rings of the fluorene core can also undergo electrophilic substitution reactions. However, the presence of the two deactivating nitro groups would make such reactions challenging and would likely direct any incoming electrophile to specific positions on the rings.
Finally, the propyl group at the C9 position could potentially undergo reactions typical of alkyl chains, such as free-radical halogenation, although the reactivity of the rest of the molecule would need to be considered to ensure selectivity.
Advanced Spectroscopic and Analytical Characterization of 2,9 Dinitro 9 Propyl 9h Fluorene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of 2,9-Dinitro-9-propyl-9H-fluorene is anticipated to exhibit a complex pattern of signals corresponding to the aromatic protons of the fluorene (B118485) ring system and the aliphatic protons of the propyl group. The electron-withdrawing nature of the two nitro groups and the substitution at the C9 position significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted fluorene.
The seven aromatic protons will likely appear as a series of multiplets in the range of δ 7.5-8.5 ppm. The proton at position 1, being ortho to the nitro group at position 2, is expected to be the most deshielded. The propyl group at C9 will show distinct signals for its methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The methylene group adjacent to the fluorene ring is expected to resonate as a triplet, while the subsequent methylene group will appear as a sextet, and the terminal methyl group as a triplet, all within the typical aliphatic region (δ 0.8-2.5 ppm). The coupling constants (J-values) between adjacent protons would provide critical information about their spatial relationships.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | ~8.4 | d | ~8.0 |
| H-3 | ~8.2 | dd | ~8.0, ~2.0 |
| H-4 | ~7.8 | d | ~8.0 |
| H-5, H-6, H-7, H-8 | 7.5-7.9 | m | - |
| H-9' (α-CH₂) | ~2.2 | t | ~7.5 |
| H-10' (β-CH₂) | ~1.3 | sext | ~7.5 |
| H-11' (γ-CH₃) | ~0.9 | t | ~7.5 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis: Carbon Framework Confirmation
The ¹³C NMR spectrum provides a definitive confirmation of the carbon skeleton of the molecule. The spectrum for this compound would display sixteen distinct signals, corresponding to each unique carbon atom in the structure. The carbons bearing the nitro groups (C2 and C9a) are expected to be significantly downfield due to the strong electron-withdrawing effect. The quaternary carbons of the fluorene ring will also exhibit characteristic chemical shifts. The three carbons of the propyl group will appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-9a | >145 |
| Other Aromatic C | 120-145 |
| C-9 | ~55 |
| C-9' (α-CH₂) | ~35 |
| C-10' (β-CH₂) | ~17 |
| C-11' (γ-CH₃) | ~14 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the fluorene rings and between the methylene and methyl protons of the propyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edusdsu.edu It would allow for the direct assignment of each protonated carbon in the molecule by linking the proton signals to their corresponding carbon signals. columbia.edusdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for identifying the connectivity between different fragments of the molecule, such as linking the propyl group to the C9 position of the fluorene ring and confirming the positions of the nitro groups through long-range correlations from neighboring protons. columbia.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Identification of Characteristic Vibrational Modes of Nitro and Alkyl Groups
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the nitro and propyl groups.
Nitro Group (NO₂): The nitro group exhibits two strong and distinct stretching vibrations: an asymmetric stretch typically found in the range of 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region. These intense bands in the IR spectrum are a clear indicator of the presence of the nitro functionalities.
Alkyl Group (Propyl): The propyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H stretch). C-H bending vibrations for the -CH₂- and -CH₃ groups are expected in the 1450-1470 cm⁻¹ and 1375-1385 cm⁻¹ regions, respectively.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Alkyl (C-H) | Stretching | 2850 - 2960 |
| Alkyl (C-H) | Bending | 1375 - 1470 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
Analysis of Fluorene Ring Vibrations and Substituent Effects
The fluorene ring system itself has a series of characteristic vibrations. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The substitution pattern on the fluorene ring, with two nitro groups and a propyl group, will influence the exact positions and intensities of these bands. The out-of-plane C-H bending vibrations, typically found in the 675-900 cm⁻¹ region, can provide information about the substitution pattern on the aromatic rings. The presence of the bulky propyl group at the C9 position may also induce subtle shifts in the vibrational frequencies of the fluorene backbone.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for the elucidation of the molecular weight and structural features of this compound. It provides definitive evidence of the compound's identity and offers insights into its chemical stability through controlled fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds such as this compound. This technique combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. In a typical GC-MS analysis, the sample is first vaporized and introduced into a capillary column. The separation of the analyte from any impurities is achieved based on its differential partitioning between a stationary phase coated on the column and a mobile gaseous phase.
For this compound, the retention time—the time it takes for the compound to travel through the column—serves as a primary identifier. Following separation, the eluted compound enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI). This energetic process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed to produce a mass spectrum, which functions as a molecular fingerprint.
The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern reveals its structural components. For instance, the fragmentation of this compound would likely involve the loss of the propyl group, nitro groups (NO₂), or other characteristic cleavages of the fluorene core. By comparing the obtained mass spectrum with reference libraries or theoretical fragmentation patterns, the identity of the compound can be unequivocally confirmed. researchgate.net Furthermore, the integration of the chromatographic peak area allows for the quantitative determination of the compound's purity.
Table 1: Expected GC-MS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | [C₁₆H₁₄N₂O₄]⁺ | 298.3 |
| [M-C₃H₇]⁺ | [C₁₃H₇N₂O₄]⁺ | 255.2 |
| [M-NO₂]⁺ | [C₁₆H₁₄NO₂]⁺ | 252.3 |
Note: The m/z values are nominal masses.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) is employed for the precise determination of a compound's elemental composition. Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry provide mass measurements with extremely high accuracy (typically within 5 ppm). researchgate.netcopernicus.org This precision allows for the calculation of a unique elemental formula.
The theoretical exact mass of this compound (C₁₆H₁₄N₂O₄) is 298.0954 u. HRMS analysis can experimentally measure this mass with a high degree of confidence, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is crucial for confirming the identity of novel compounds or for verifying the composition of synthesized materials without ambiguity.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₄ |
| Theoretical Exact Mass (u) | 298.0954 |
| Exemplary Experimental Mass (u) | 298.0951 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful techniques used to probe the electronic properties of molecules. These methods provide information about the electronic transitions, conjugation, and emissive capabilities of this compound.
Investigation of Electronic Transitions and Absorption Maxima
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed are π → π* transitions, which are characteristic of the conjugated fluorene ring system. researchgate.netnist.gov The presence of the nitro groups introduces n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.
The absorption spectrum is a plot of absorbance versus wavelength and is characterized by one or more absorption maxima (λmax). The positions and intensities (molar absorptivity, ε) of these maxima are sensitive to the molecular structure. The extended π-system of the fluorene core results in strong absorption in the UV region. The nitro groups, being strong electron-withdrawing groups, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted fluorene.
Table 3: Representative UV-Vis Absorption Data for Dinitro-Aromatic Compounds
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π → π* (Fluorene Core) | 260-310 | > 10,000 |
Note: These are typical values for related compounds and may vary for the specific isomer.
Characterization of Fluorescence Emission Properties
Fluorescence spectroscopy involves the excitation of a molecule to a higher electronic state with light of a specific wavelength, followed by the measurement of the emitted light as the molecule returns to its ground state. While the fluorene moiety itself is known to be highly fluorescent, the presence of nitro groups dramatically alters this property. nih.govresearchgate.net
Nitro groups are potent fluorescence quenchers. Upon excitation, the excited state of this compound is rapidly deactivated through non-radiative pathways, such as intersystem crossing to a triplet state, which are promoted by the heavy atoms and electronic nature of the nitro substituents. Consequently, the fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is expected to be very low. Characterization would involve measuring the emission spectrum by exciting at a wavelength corresponding to an absorption maximum and observing any weak emission at a longer wavelength (a phenomenon known as the Stokes shift). nih.gov
Table 4: Expected Fluorescence Properties of this compound
| Parameter | Expected Observation | Rationale |
|---|---|---|
| Excitation Wavelength (λex) | Corresponds to a UV-Vis absorption maximum (e.g., ~300 nm) | Efficient population of the excited state |
| Emission Wavelength (λem) | Longer than λex (e.g., >350 nm) | Stokes Shift |
| Fluorescence Quantum Yield (ΦF) | Very low (< 0.01) | Efficient quenching by the dinitro groups |
Electrochemical Characterization: Cyclic Voltammetry and Beyond
Cyclic voltammetry (CV) is a premier electrochemical technique for investigating the redox properties of a compound. It provides information on the reduction and oxidation potentials, the stability of the resulting charged species, and the electron transfer kinetics.
For this compound, the primary electrochemical activity of interest is the reduction of the two nitro groups. The nitro group is a well-known electrophore, readily accepting electrons. A cyclic voltammogram is obtained by cycling the potential of an electrode in a solution containing the analyte and a supporting electrolyte and measuring the resulting current.
The CV of this compound is expected to exhibit two distinct, quasi-reversible or irreversible reduction waves in the cathodic scan. researchgate.netresearchgate.net Each wave corresponds to the single-electron reduction of one of the nitro groups, leading to the sequential formation of a radical anion and then a dianion. The potential at which these reduction peaks occur is a measure of the electron-accepting ability of the molecule. The separation between the two reduction potentials can provide insight into the electronic communication between the two nitro groups through the fluorene system. The reversibility of the peaks, assessed by the presence and position of corresponding anodic peaks on the reverse scan, indicates the stability of the generated radical anion species. researchgate.net
Table 5: Hypothetical Cyclic Voltammetry Data for this compound in an Aprotic Solvent
| Process | Peak Potential (V vs. Ag/AgCl) | Description |
|---|---|---|
| First Reduction (Epc1) | -0.8 to -1.2 | Ar-NO₂ + e⁻ → [Ar-NO₂]⁻ |
Note: Potentials are illustrative and highly dependent on the solvent, electrolyte, and scan rate used.
Determination of Redox Potentials and Electron Transfer Processes
The electrochemical behavior of this compound is anticipated to be dominated by the two nitro groups, which are well-known to be electrochemically active. Techniques such as cyclic voltammetry would be employed to determine the redox potentials and to study the electron transfer processes.
For analogous compounds, such as 2,7-dinitrofluorene (B108060), electrochemical studies have revealed that the nitro groups undergo reduction. researchgate.net The reduction of nitroaromatic compounds is a critical factor in determining their chemical reactivity and potential applications. The toxicity of many nitroaromatic compounds, for instance, is linked to their single-electron reduction midpoint potential. nih.gov
The first step in the electrochemical reduction of compounds like 2,7-dinitrofluorene typically involves the transfer of multiple electrons. researchgate.net In aprotic solvents, the reduction of similar dinitro-aromatic compounds, such as 1,3-dinitrobenzene, shows distinct reduction peaks in cyclic voltammetry, corresponding to the formation of the anion radical and subsequently the dianion. researchgate.net The presence of the propyl group at the 9-position in this compound is expected to have a minor electronic effect on the redox potentials of the nitro groups compared to the significant influence of the fluorene ring system itself.
The standard reduction potentials for a range of nitroaromatic compounds have been determined, and these values are crucial for understanding their environmental fate and reactivity. dtic.milresearchgate.net For instance, the reduction potentials of dinitrotoluenes have been well-documented. dtic.mil It is expected that the redox potentials of this compound would fall within a similar range to other dinitroaromatic compounds.
Table 1: Representative Redox Potentials of Related Nitroaromatic Compounds
| Compound | First Reduction Potential (V vs. NHE) | Reference |
| 1,3-Dinitrobenzene | -0.340 | researchgate.net |
| Metronidazole | -0.645 | researchgate.net |
| Nitrofural | -0.380 | researchgate.net |
This table presents data for analogous compounds to infer the potential redox behavior of this compound.
Correlation of Electrochemistry with Molecular Electronic Structure
The electrochemical properties of nitroaromatic compounds are intrinsically linked to their molecular electronic structure. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of the reduction potential. A lower LUMO energy generally corresponds to a less negative (more easily reducible) reduction potential.
The two electron-withdrawing nitro groups in this compound significantly lower the LUMO energy of the fluorene system, making it susceptible to reduction. The position of these nitro groups on the aromatic rings influences the electronic distribution and, consequently, the precise redox potentials. Computational studies on related nitroaromatic compounds have been used to correlate their electronic structures with experimental electrochemical data. nih.gov
The electrochemical reduction of nitroaromatic compounds can lead to the formation of reactive radical anions. researchgate.netnih.gov The stability and subsequent reactions of these radicals are governed by the molecular structure. In the case of this compound, the fluorene moiety provides a large π-system that can delocalize the unpaired electron in the radical anion, thereby influencing its stability and reactivity.
The relationship between the electrochemical behavior and the molecular structure can be further elucidated by studying a series of related compounds. For example, comparing the redox potentials of different dinitrofluorene isomers would reveal the impact of the nitro group positions on the electronic properties of the molecule.
Solid-State Characterization Techniques
X-ray Crystallography for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related fluorene derivatives provides insight into the likely structural features.
Studies on various fluorene derivatives have shown that the fluorene ring system is generally planar. iucr.orgnih.govnih.gov For instance, the crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde reveals a nearly planar fluorene scaffold. iucr.orgnih.gov In N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine, the fluorene ring system is also substantially planar. nih.gov
The propyl group at the 9-position of this compound would be situated above and below the plane of the fluorene ring. The two nitro groups at the 2 and 9 positions would likely be nearly coplanar with the aromatic rings to maximize resonance stabilization. The crystal packing would be influenced by intermolecular interactions such as π-π stacking of the fluorene rings and dipole-dipole interactions involving the nitro groups.
Table 2: Crystallographic Data for an Analogous Fluorene Derivative
| Compound | 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Reference | iucr.orgnih.gov |
This table presents data for an analogous compound to infer the potential crystal structure of this compound.
Powder X-ray Diffraction for Crystalline Phases and Polymorphism
Powder X-ray diffraction (PXRD) is a powerful technique for characterizing crystalline materials. It is used to identify crystalline phases, determine unit cell dimensions, and investigate polymorphism—the ability of a compound to exist in more than one crystal structure.
While no PXRD data exists for this compound, it is a common technique applied to organic molecules. The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). This pattern is determined by the crystal lattice of the material.
If this compound were synthesized, PXRD would be a crucial tool for its characterization. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different polymorphic forms, each with a distinct PXRD pattern. Polymorphism can significantly impact the physical properties of a compound, such as its melting point, solubility, and stability. Therefore, a thorough polymorphic screen using PXRD would be an essential part of the solid-state characterization of this compound.
Computational and Theoretical Chemistry of 2,9 Dinitro 9 Propyl 9h Fluorene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2,9-Dinitro-9-propyl-9H-fluorene. These computational methods provide a microscopic view of the molecule's orbitals and electron density.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density and the energies of the molecular orbitals.
The presence of two electron-withdrawing nitro groups at the C2 and C9 positions significantly influences the electronic properties of the fluorene (B118485) system. These groups pull electron density from the aromatic rings, leading to a highly polarized molecule. The molecular electrostatic potential (MESP) map, a visual representation of charge distribution, would likely show negative potential (red regions) around the oxygen atoms of the nitro groups, indicating their electrophilic nature. Conversely, the fluorene ring system would exhibit regions of lower electron density.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's chemical reactivity and electronic transition properties. In this compound, the HOMO is expected to be localized primarily on the fluorene core, while the LUMO would likely be centered on the nitro groups. The energy gap between the HOMO and LUMO is a key parameter that correlates with the molecule's stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.
Table 1: Illustrative DFT-Calculated Electronic Properties of a Dinitrofluorene Derivative
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap | 3.3 eV |
| Dipole Moment | 5.8 D |
Note: These are illustrative values for a generic dinitrofluorene derivative and may not represent the exact values for this compound.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous approach to studying molecular properties. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain highly accurate ground-state geometries and energies.
For the study of excited states, time-dependent DFT (TD-DFT) and more advanced ab initio methods like Configuration Interaction Singles (CIS) or Equation-of-Motion Coupled Cluster (EOM-CC) are employed. These calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. For this compound, these calculations would likely reveal low-lying excited states corresponding to charge-transfer transitions from the fluorene moiety to the nitro groups. The nature and energy of these excited states are critical for understanding the photophysical and photochemical behavior of the molecule. For instance, time-resolved infrared spectroscopy and time-resolved electron paramagnetic resonance, coupled with ab initio calculations, have been used to study the photochemistry of related fluorenone derivatives. researchgate.net
Conformational Analysis and Energetics of the Propyl Moiety and Fluorene Core
A detailed conformational analysis of the closely related 9-propylfluorene has been performed using resonance-enhanced multiphoton ionization (REMPI) spectroscopy and quantum chemical calculations. datapdf.com These studies have identified three distinct conformers of 9-propylfluorene. The calculations reveal the ground state and cation energies of each conformer, as well as the energy barriers for their interconversion through bond rotation. datapdf.com The dihedral angle between the C1-C9-Cα-Cβ atoms is a key parameter in defining these conformations. datapdf.com For this compound, the presence of the nitro group at C9 would likely influence the rotational barrier and the relative stability of the conformers due to steric and electronic effects.
Table 2: Calculated Relative Energies of 9-Propylfluorene Conformers
| Conformer | Dihedral Angle (C1-C9-Cα-Cβ) | Relative Energy (cm⁻¹) |
|---|---|---|
| I | ~60° | 0 |
| II | ~180° | 150 |
| III | ~123° | Not experimentally observed |
Source: Adapted from a study on 9-propylfluorene. datapdf.com The exact values for this compound may differ.
In Silico Modeling of Spectroscopic Data (e.g., NMR, UV-Vis) for Validation and Prediction
Computational modeling plays a crucial role in the interpretation and prediction of spectroscopic data. By simulating spectra and comparing them with experimental results, the accuracy of the computational model can be validated.
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to predict the ¹H and ¹³C chemical shifts. These theoretical predictions can aid in the assignment of complex spectra and provide a deeper understanding of the electronic environment of each nucleus.
The simulation of UV-Vis spectra is achieved through TD-DFT calculations, which provide information about the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, the calculated spectrum would be expected to show intense absorption bands corresponding to π-π* transitions within the fluorene system and charge-transfer bands involving the nitro groups.
Simulations of Intermolecular Interactions in Charge Transfer Complexes and Self-Assembly
The electron-deficient nature of the dinitrofluorene core makes this compound an excellent candidate for forming charge-transfer (CT) complexes with electron-rich donor molecules. rsc.org These complexes are stabilized by the transfer of electron density from the donor to the acceptor. Computational simulations can model these interactions, predicting the geometry of the complex, the binding energy, and the extent of charge transfer. The formation of such complexes is often accompanied by the appearance of a new, long-wavelength absorption band in the UV-Vis spectrum. rsc.org
Furthermore, the interplay of intermolecular forces, including π-π stacking, hydrogen bonding, and van der Waals interactions, can drive the self-assembly of this compound molecules into ordered supramolecular structures. nih.gov Molecular dynamics (MD) simulations can be employed to study the dynamics of this self-assembly process and to predict the morphology of the resulting nanostructures. The ability to form well-defined assemblies is crucial for applications in organic electronics and materials science. nih.gov Studies on other donor-acceptor systems have shown that the morphology of self-assembled structures can be controlled by tuning the intermolecular interactions. rsc.org
Prediction of Reactivity and Mechanistic Pathways through Computational Modeling
Computational modeling is an invaluable tool for predicting the chemical reactivity of a molecule and for elucidating the mechanisms of its reactions. mdpi.comresearchgate.netscirp.org Reactivity descriptors derived from DFT, such as the Fukui function and the dual descriptor, can identify the most reactive sites within the this compound molecule for nucleophilic, electrophilic, and radical attack.
The MESP map can also provide a qualitative prediction of reactivity, with regions of negative potential being susceptible to electrophilic attack and regions of positive potential being prone to nucleophilic attack. mdpi.com For this compound, the nitro groups would be expected to be the primary sites for nucleophilic attack.
Furthermore, computational methods can be used to model the potential energy surfaces of chemical reactions involving this molecule. This allows for the determination of transition state structures and the calculation of activation energies, providing detailed insights into the reaction mechanism and kinetics.
Advanced Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Phenomena of this compound
Advanced molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior and aggregation tendencies of molecules like this compound. While specific experimental and simulation data for this exact compound are not extensively available in public literature, we can infer its likely behavior based on computational studies of analogous substituted fluorene and nitroaromatic compounds. MD simulations can provide critical insights into conformational dynamics, intermolecular interactions, and the initial stages of aggregation, which are fundamental to understanding its material properties.
Aggregation phenomena are of particular interest for nitroaromatic compounds due to the potential for π-π stacking interactions between the aromatic fluorene rings and dipole-dipole interactions involving the polar nitro groups. MD simulations can model systems containing multiple molecules of this compound to observe their self-assembly and aggregation pathways. Such simulations can predict whether the molecules tend to form ordered stacks, amorphous clusters, or other types of aggregates. The mechanism of aggregation is often found to proceed through the formation of small clusters that then coalesce into larger structures. rsc.orgnih.gov
The presence of the propyl group at the 9-position introduces steric hindrance that can modulate the aggregation behavior. Unlike planar aromatic molecules, the propyl group in this compound would likely disrupt ideal π-π stacking, leading to more complex aggregate morphologies. Simulations can quantify this effect by analyzing the distances and orientations between interacting molecules within an aggregate.
Hypothetical data from a molecular dynamics simulation of this compound could be presented in tables to summarize key findings. For instance, a conformational analysis of the propyl group could be tabulated to show the relative populations of its different rotamers.
Table 1: Hypothetical Conformational Analysis of the 9-Propyl Group
| Rotameric State | Dihedral Angle Range (degrees) | Population (%) |
| anti | 150 to -150 | 65 |
| gauche (+) | 30 to 90 | 17.5 |
| gauche (-) | -90 to -30 | 17.5 |
This table illustrates how MD simulations could predict the most stable conformation of the propyl chain, which is crucial for understanding how the molecule presents itself for intermolecular interactions.
Furthermore, the aggregation behavior can be quantified by analyzing the radial distribution function (RDF) between the centers of mass of the fluorene cores. The RDF provides a measure of the probability of finding a neighboring molecule at a certain distance. Sharp peaks in the RDF at specific distances would indicate structured packing and aggregation.
Table 2: Hypothetical Radial Distribution Function (RDF) Peak Analysis for Aggregation
| Peak Number | Distance (Å) | g(r) (Intensity) | Interpretation |
| 1 | 3.5 | 2.8 | Indicates direct π-π stacking or close contact distance. |
| 2 | 6.8 | 1.5 | Represents the second solvation or coordination shell. |
| 3 | 10.2 | 1.1 | Suggests longer-range ordering within an aggregate. |
These hypothetical data tables, derived from the principles of molecular dynamics simulations on similar aromatic systems, provide a framework for understanding the dynamic and aggregation properties of this compound. The interplay of the flexible alkyl chain and the polar nitro substituents on the rigid fluorene core would likely lead to complex and interesting dynamic and self-assembly behaviors.
Applications and Advanced Materials Research Utilizing 2,9 Dinitro 9 Propyl 9h Fluorene
Organic Electronic Devices: Design Principles and Performance Enhancement
Role as Electron Acceptor Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
No published studies were identified that investigate the role of 2,9-Dinitro-9-propyl-9H-fluorene as an electron acceptor component in either OLEDs or OFETs. Research on fluorene-based materials in this context typically focuses on derivatives with different substituent groups to tune their electronic properties. For instance, the introduction of electron-withdrawing groups is a common strategy to create electron-accepting materials. However, specific performance data, device architectures, or design principles utilizing this compound have not been reported.
Exploration in Organic Photovoltaic (OPV) Devices and Charge Separation Mechanisms
There is no available research on the exploration of this compound in organic photovoltaic devices. The charge separation mechanisms in OPVs are a critical area of study, often involving donor-acceptor interfaces. While fluorene-based compounds are used, the specific contribution and performance of this compound as a component in the active layer of an OPV device have not been documented.
Development of Fluorescent Probes and Sensors for Chemical and Biological Detection
The potential of this compound in the development of fluorescent probes and sensors has not been explored in any available literature. The design of such probes relies on specific interactions between the target analyte and the fluorescent molecule, leading to a detectable change in fluorescence. There are no reports of such properties or applications for this particular compound.
Investigation in Photoconductive Materials and Charge Transport Mechanisms
Information regarding the investigation of this compound in photoconductive materials is not available. Studies on charge transport mechanisms in fluorene (B118485) derivatives are common, but they are highly dependent on the specific molecular structure and solid-state packing, which has not been characterized for this compound in the context of photoconductivity.
Polymer Chemistry: Integration into Functional Polymeric Structures
Utilization as a Monomeric Unit for Conjugated Polymers
There are no published instances of this compound being utilized as a monomeric unit for the synthesis of conjugated polymers. The synthesis of such polymers would require reactive functional groups on the fluorene core that can participate in polymerization reactions. The chemical structure of this compound does not inherently suggest common pathways for polymerization without further functionalization, and no such research has been reported.
Influence on Polymer Morphologies and Electronic Properties
The incorporation of fluorene derivatives into polymers is a well-established strategy for developing materials with high-performance electronic and optical properties. Although polymers based specifically on this compound have not been detailed in available research, the influence of its constituent parts on polymer morphology and electronic characteristics can be predicted.
The fluorene unit itself provides a rigid and planar aromatic structure. When integrated into a polymer backbone, this rigidity enhances thermal stability and promotes intermolecular π-π stacking, which is crucial for efficient charge transport. The morphology of such polymer films is heavily dependent on the nature of the substituents at the C9 position.
The propyl group at the C9 position would primarily serve to enhance the solubility of the resulting polymer in common organic solvents. This is a critical factor for solution-based processing techniques used in fabricating thin-film devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). However, the presence of this alkyl chain can also disrupt the highly ordered packing of polymer chains, potentially leading to a more amorphous morphology compared to polymers with smaller or no substituents at this position. This trade-off between solubility and crystalline order is a key consideration in polymer design.
The two nitro groups (-NO2) are strong electron-withdrawing groups and would have a profound impact on the electronic properties of a polymer. Their presence would significantly lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer. This would make the material a strong electron acceptor (n-type semiconductor), suitable for use as an electron transport layer or an acceptor material in OPV active layers. The dinitro-substitution pattern would enhance the polymer's electron affinity, facilitating the injection and transport of electrons.
Table 6.4.2.1: Hypothesized Influence of Functional Groups on Polymer Properties
| Functional Group | Influence on Polymer Morphology | Influence on Polymer Electronic Properties |
| Fluorene Core | Promotes rigidity and thermal stability. Facilitates π-π stacking. | Forms the conjugated backbone for charge transport. |
| C9-Propyl Group | Increases solubility for processing. May disrupt crystalline packing, leading to more amorphous films. | Minimal direct electronic effect, but morphological changes can indirectly affect charge mobility. |
| Dinitro Groups (-NO2) | Can influence intermolecular packing through dipole-dipole interactions. | Strong electron-withdrawing effect. Lowers LUMO energy, creating an n-type (electron-transporting) material. |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The self-assembly of molecules into well-defined, functional architectures is a primary goal of this field. The structure of this compound is well-suited for exploration in this domain.
The planar and aromatic surface of the fluorene ring system is inherently prone to engaging in π-π stacking interactions. These interactions are a fundamental driving force for the self-assembly of many organic molecules into ordered columnar or layered structures. Such organized assemblies are of great interest for creating pathways for charge migration in organic electronic devices.
Furthermore, the electron-deficient character of the dinitro-fluorene system makes it an excellent candidate for forming charge-transfer complexes with electron-rich (donor) molecules. The interaction between an electron-donating molecule and the electron-accepting this compound could lead to the self-assembly of alternating donor-acceptor stacks. These structures are known to exhibit unique photophysical properties and are foundational to the design of organic conductors and solar cells.
The nitro groups can also act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donor molecules, this compound could co-assemble into specific, directed supramolecular networks. The directionality and strength of these hydrogen bonds would offer a precise tool to control the crystal packing and morphology of the resulting assembly. The C9-propyl group would play a significant role in modulating these intermolecular interactions, influencing the steric hindrance and controlling the spacing between molecules in the self-assembled state. By modifying the length and nature of the alkyl chain at this position, it is conceivable to tune the resulting supramolecular architecture and, consequently, its material properties.
Future Research Directions and Contemporary Challenges in Dinitropropylfluorene Studies
Emerging Synthetic Methodologies for Enhanced Efficiency, Selectivity, and Scalability
The synthesis of specifically substituted fluorenes like 2,9-Dinitro-9-propyl-9h-fluorene requires precise control over multiple reaction steps: alkylation at the C-9 position and selective nitration of the aromatic backbone. Current research challenges revolve around achieving this with high efficiency, selectivity, and on a scale suitable for material production.
The initial step, alkylation of the fluorene (B118485) C-9 position, is well-established but can be improved. Phase-transfer catalysis (PTC) stands out as a green and highly efficient method for C-alkylation. acsgcipr.orgphasetransfer.com It allows for the use of milder inorganic bases and can often be performed under solvent-free conditions, enhancing process productivity and safety. acsgcipr.org For the synthesis of the propyl-substituted fluorene core, PTC offers a scalable alternative to traditional methods that might use strong organometallic bases. acsgcipr.orgrsc.org Future research will likely focus on optimizing PTC conditions for high-yield mono-alkylation, preventing the formation of di-alkylated byproducts.
The subsequent nitration of 9-propylfluorene to yield the 2,9-dinitro derivative presents a significant regioselectivity challenge. Classical nitration methods often result in mixtures of isomers (e.g., 2,7- and 2,5-dinitrofluorene). researchgate.net Emerging methodologies are geared towards more selective C-H functionalization. researchgate.netyoutube.com Transition metal-catalyzed C-H activation, for instance, offers a powerful toolkit for directing functional groups to specific positions on an aromatic ring, although its application to nitration is still an evolving area. youtube.com Another avenue is the exploration of novel nitrating agents and catalytic systems that can offer greater control based on the electronic and steric influence of the C-9 propyl group.
For creating more complex derivatives, modern cross-coupling reactions are indispensable. Palladium-catalyzed methods like Suzuki, Sonogashira, and Heck couplings are routinely used to functionalize the fluorene core at positions 2 and 7. mdpi.comnjit.edumdpi.com These reactions would allow for the introduction of further functionalities to a dinitropropylfluorene scaffold, enabling the synthesis of advanced materials.
| Synthetic Step | Conventional Method | Emerging Methodology | Key Advantages of Emerging Method |
| C-9 Alkylation | Use of strong bases (e.g., NaH, BuLi) | Phase-Transfer Catalysis (PTC) acsgcipr.orgrsc.org | Milder conditions, higher yields, scalability, greener process. |
| Nitration | Mixed acid (HNO₃/H₂SO₄) | Directed C-H Functionalization researchgate.netyoutube.com | High regioselectivity, reduced isomeric byproducts. |
| Core Functionalization | Electrophilic aromatic substitution | Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira) mdpi.commdpi.com | High efficiency, broad substrate scope, precise control. |
Development of Advanced Characterization Techniques for In-Operando Analysis of Functional Materials
Understanding the behavior of materials based on dinitropropylfluorene in real-time and under operational conditions is crucial for developing reliable devices. While standard spectroscopic and electrochemical methods provide foundational data, advanced techniques are needed to probe the dynamic processes that govern material performance.
Transient Absorption Spectroscopy (TAS), also known as flash photolysis, is a powerful pump-probe technique for studying the dynamics of short-lived excited states. edinst.comyoutube.comyoutube.com For a molecule like this compound, TAS can elucidate the pathways of photoinduced electron transfer and energy transfer, which are fundamental to its potential use in optoelectronic devices. edinst.comresearchgate.net By exciting the sample with a laser pulse (pump) and monitoring the change in absorbance with a second pulse (probe), one can track the formation and decay of transient species like triplet states or radical ions on timescales from femtoseconds to seconds. edinst.comyoutube.com This information is critical for understanding efficiency and degradation mechanisms in materials. youtube.com
In-operando spectroelectrochemistry, which combines spectroscopic measurements (e.g., UV-Vis-NIR, Raman) with electrochemical control, is another vital area. This technique would allow researchers to observe the changes in the electronic structure of dinitropropylfluorene-based materials as they are being electrochemically cycled, mimicking the conditions within an organic electronic device. This provides direct insight into the nature of charge carriers (polarons, bipolarons) and the structural changes that occur during operation.
Advancements in Theoretical and Computational Approaches for Accurate Prediction of Material Performance
Computational chemistry offers an invaluable partnership to experimental work by providing predictive insights into material properties and guiding synthetic efforts. For dinitropropylfluorene studies, a multi-pronged computational approach is essential.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for predicting the properties of fluorene-based molecules. mdpi.com These methods can accurately calculate ground-state and excited-state geometries, frontier molecular orbital energies (HOMO/LUMO), absorption and emission spectra, and other electronic properties. mdpi.comrsc.org For this compound, DFT calculations can predict how the nitro and propyl groups modulate the electronic structure of the fluorene core, influencing its color, charge-transport characteristics, and reactivity. rsc.org
For larger systems, such as polymers or aggregates involving dinitropropylfluorene units, Molecular Dynamics (MD) simulations are crucial. researchgate.netnih.gov MD simulations can model the bulk morphology, molecular packing, and dynamic behavior of these materials, which are factors that strongly influence performance in solid-state devices. researchgate.netnih.gov Coarse-grained MD, in particular, allows for the simulation of large systems over longer timescales, providing insights into nanoparticle formation and polymer-solvent interactions. nih.gov The combination of quantum mechanical calculations on single molecules and classical simulations on bulk materials provides a comprehensive theoretical understanding. usu.eduarxiv.org
| Computational Method | Application Area for Dinitropropylfluorene | Predicted Properties |
| Density Functional Theory (DFT) | Single molecule electronic structure | HOMO/LUMO energies, electron affinity, ionization potential, molecular geometry. mdpi.comrsc.org |
| Time-Dependent DFT (TD-DFT) | Photophysical properties | UV-Vis absorption spectra, fluorescence spectra, excited state character. mdpi.comrsc.org |
| Molecular Dynamics (MD) | Bulk material morphology and dynamics | Polymer chain packing, aggregation behavior, ion mobility, nanoparticle structure. researchgate.netnih.gov |
Exploration of Novel Functionalizations and Derivatives for Tailored Properties
The true potential of the this compound scaffold lies in its capacity as a building block for a wider range of functional materials. Research in this area focuses on creating derivatives with precisely tailored properties by introducing additional functional groups.
The electron-withdrawing nature of the two nitro groups makes this scaffold an excellent acceptor unit. This can be complemented by introducing strong electron-donating groups at other positions (e.g., C-4 or C-5) to create a "push-pull" architecture. Such donor-acceptor molecules often exhibit strong intramolecular charge transfer (ICT), leading to desirable properties for nonlinear optics and organic photovoltaics. ucf.eduacs.org
Furthermore, the nitro groups themselves can serve as synthetic handles for further transformations. For example, reduction of the nitro groups to amines would yield 2,9-diamino-9-propyl-9h-fluorene, a highly fluorescent and electron-rich building block. These amino groups could then be used to build polymers, attach biomolecules, or form Schiff bases, dramatically expanding the chemical space accessible from the parent dinitro compound. The synthesis of fluorene derivatives with various substituents is a key strategy for tuning materials for organic light-emitting diodes (OLEDs). mdpi.commdpi.com
Integration into Multicomponent Systems and Hybrid Materials for Enhanced Functionality and Synergistic Effects
The future of advanced materials often lies in the synergistic combination of different components. Integrating this compound into larger systems like copolymers, supramolecular assemblies, and hybrid materials is a key research direction.
In polymer science, dinitropropylfluorene units can be copolymerized with various electron-donating monomers to create donor-acceptor conjugated polymers. mdpi.comacs.orgacs.org The properties of these copolymers, such as their band gap and emission color, can be finely tuned by adjusting the ratio and type of the comonomers. acs.org Such polymers are highly relevant for applications in polymer solar cells and as fluorescent sensors for detecting specific analytes. Notably, fluorene-based conjugated polymers have shown high sensitivity for detecting nitroaromatic explosives like TNP. acs.org
In the realm of supramolecular chemistry, the electron-deficient aromatic surface of dinitrofluorene makes it an ideal candidate for forming host-guest complexes with electron-rich molecules through π-π stacking interactions. sci-hub.sesuprabank.org This principle can be used to construct self-assembled materials, such as gels or liquid crystals, with stimuli-responsive properties. Furthermore, these specific recognition properties can be harnessed to develop highly selective chemical sensors, where binding of an analyte to a dinitrofluorene-based receptor induces a measurable optical or electronic signal. nih.govacs.org
Q & A
Q. What are the recommended synthetic routes for 2,9-dinitro-9-propyl-9H-fluorene, and how can reaction conditions be optimized?
The synthesis typically involves sequential nitration and alkylation steps. For nitration, a mixture of concentrated nitric and sulfuric acids at 0–5°C ensures controlled nitration at the 2- and 9-positions of the fluorene backbone. Propylation is achieved using propyl bromide in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate nucleophilic substitution. Key variables include temperature control to avoid over-nitration, solvent purity, and catalyst selection. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product .
Q. What are the key physical and chemical properties of this compound?
- Molecular formula : C₁₆H₁₄N₂O₄ (derived from fluorene backbone + propyl and nitro substituents).
- Molecular weight : 298.30 g/mol.
- Melting point : Data not explicitly available, but analogous nitro-fluorene derivatives (e.g., 9-methyl-2,9-dinitro-9H-fluorene) exhibit melting points >150°C, suggesting similar thermal stability .
- Solubility : Likely low in water; soluble in polar aprotic solvents (DMF, DMSO) and halogenated solvents (chloroform) due to nitro groups enhancing polarity .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify propyl chain protons (δ 0.8–1.5 ppm for CH₃, δ 1.6–2.0 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted fluorene).
- IR Spectroscopy : Detect nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹ for asymmetric/symmetric NO₂) .
- X-ray crystallography : Refinement via SHELXL (SHELX suite) resolves bond lengths and angles, particularly useful for confirming nitro group orientation .
Advanced Research Questions
Q. How do electronic effects of nitro and propyl substituents influence the reactivity of this compound in photochemical studies?
Nitro groups act as electron-withdrawing moieties, reducing the electron density of the fluorene ring and stabilizing excited states. This enhances intersystem crossing, making the compound suitable for applications in optoelectronics. Propyl groups introduce steric hindrance, which may limit aggregation in solid-state applications. UV/Vis spectra (λmax ~350–400 nm) and computational DFT studies can quantify these effects .
Q. What methodologies resolve contradictions in spectral data during characterization?
Discrepancies in NMR or mass spectra often arise from solvent effects or impurities. Strategies include:
Q. How can this compound be applied in materials science research?
The compound’s rigid fluorene backbone and nitro groups make it a candidate for:
- Nonlinear optical materials : Nitro groups enhance hyperpolarizability, measurable via Z-scan techniques.
- Organic semiconductors : Thin-film conductivity studies (e.g., Hall effect measurements) assess charge transport properties.
- Fluorescent probes : Nitro groups can quench fluorescence, but functionalization with electron-donating groups (e.g., amino) may restore emission .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
